2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione

Descripción general

Descripción

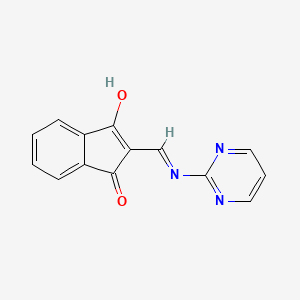

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione is a chemical compound with the molecular formula C14H9N3O2 and a molecular weight of 251.24 g/mol . This compound is known for its unique structure, which combines an indane-1,3-dione core with a pyrimidin-2-ylamino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with pyrimidin-2-ylamine under specific reaction conditions. One common method includes the use of a base such as sodium ethoxide in ethanol as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted indane-1,3-dione derivatives .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione serves as an essential building block in organic chemistry. It is utilized in the synthesis of more complex molecules and as a reagent in various organic reactions. The compound's structure allows for multiple functionalization possibilities, making it versatile for synthetic pathways.

Reagent in Organic Reactions

The compound is employed as a reagent in several organic transformations due to its ability to participate in condensation reactions. For instance, it can react with aldehydes or ketones to form new carbon-carbon bonds, facilitating the synthesis of a wide range of derivatives.

Medicinal Applications

Therapeutic Properties

Research indicates that this compound exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Various studies have explored its efficacy against different cancer cell lines, demonstrating promising antiproliferative effects.

Case Study: Anticancer Activity

In a study examining derivatives of indan-1,3-dione, compounds similar to this compound were found to have significant antiproliferative activity against selected cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and drug-likeness properties, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Industrial Applications

Material Development

In industry, this compound is utilized in the development of new materials such as polymers and dyes. Its unique chemical properties enable it to act as a chromophore or photoinitiator in polymerization processes. The compound's electron acceptor characteristics make it suitable for applications in organic electronics .

Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating various redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the pyrimidin-2-ylamino group.

Indanone: Another related compound used in the design of biologically active molecules.

Uniqueness

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione is unique due to the presence of both the indane-1,3-dione core and the pyrimidin-2-ylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Actividad Biológica

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound features an indane-1,3-dione core substituted with a pyrimidin-2-ylamino group. This structural motif is significant as it combines the pharmacological properties of both indane derivatives and pyrimidine moieties, which are known for their bioactivity.

Anticancer Activity

Research has shown that derivatives of indane-1,3-dione exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Certain derivatives have been reported to induce G1 phase arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors (e.g., p21 and p27) and downregulating cyclins necessary for progression through the cell cycle .

- Apoptosis Induction : The activation of caspases (caspase-3, -7, and -9) has been observed, indicating that these compounds can trigger apoptotic pathways in cancer cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.3 | Apoptosis |

| Compound B | A549 | 0.03 | Cell Cycle Arrest |

| Compound C | HCT116 | 29.1 | Apoptosis |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that this compound exhibits significant antibacterial activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 31.25 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria.

- Biofilm Inhibition : It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Biofilm Inhibition |

|---|---|---|

| Staphylococcus aureus | 31.25 | Yes |

| Escherichia coli | 62.5 | Yes |

Anti-inflammatory Activity

The anti-inflammatory properties of similar indane derivatives have been documented, suggesting that the compound may also exhibit this activity:

- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Mechanistic Studies : Molecular docking studies indicate strong binding affinities to targets involved in inflammatory pathways, which could be further explored for therapeutic applications .

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

- Study on Pyrimidine Derivatives : A study synthesized pyrimidine-triazole derivatives and assessed their activity against various cancer cell lines, revealing that certain analogs exhibited IC50 values significantly lower than standard treatments .

- Indane Derivative Evaluation : Another investigation into indane derivatives found that specific compounds showed high levels of antimitotic activity against human tumor cells, reinforcing the potential of indane scaffolds in drug development .

Propiedades

IUPAC Name |

3-hydroxy-2-[(E)-pyrimidin-2-yliminomethyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-12-9-4-1-2-5-10(9)13(19)11(12)8-17-14-15-6-3-7-16-14/h1-8,18H/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAVOZLREOEKHJ-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198804 | |

| Record name | 2-[(2-Pyrimidinylamino)methylene]-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-09-8 | |

| Record name | 2-[(2-Pyrimidinylamino)methylene]-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.